N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS No.: 1797701-34-8
Cat. No.: VC6848549
Molecular Formula: C20H23N3O5S
Molecular Weight: 417.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797701-34-8 |
|---|---|
| Molecular Formula | C20H23N3O5S |
| Molecular Weight | 417.48 |
| IUPAC Name | N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
| Standard InChI | InChI=1S/C20H23N3O5S/c1-22-18-13-17(7-8-19(18)28-20(22)24)29(25,26)21-14-3-5-15(6-4-14)23-11-9-16(27-2)10-12-23/h3-8,13,16,21H,9-12H2,1-2H3 |
| Standard InChI Key | YUKCRSCKDJFBCP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)OC1=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture. The benzo[d]oxazole core is substituted at position 5 with a sulfonamide group (-SO₂NH₂), which is further linked to a 4-(4-methoxypiperidin-1-yl)phenyl moiety. The 3-methyl group on the oxazole ring enhances steric stability, while the methoxypiperidine fragment contributes to solubility and target affinity .
Key structural features include:
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Benzo[d]oxazole system: A bicyclic aromatic framework with oxygen and nitrogen heteroatoms, known for its metabolic stability and ability to engage in hydrogen bonding .
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Sulfonamide bridge: A classic pharmacophore in enzyme inhibitors, facilitating interactions with catalytic residues via hydrogen bonding and electrostatic forces .
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4-Methoxypiperidine: A conformationally restrained amine that improves bioavailability and modulates selectivity toward biological targets .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves multi-step protocols, as exemplified in patent literature . A representative pathway includes:
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Formation of the benzo[d]oxazole core: Condensation of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions.
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Sulfonylation: Reaction of the 5-position with chlorosulfonic acid, followed by amidation with 4-(4-methoxypiperidin-1-yl)aniline.
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Piperidine functionalization: Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reactions .
Notably, the use of palladium-catalyzed coupling reactions ensures regioselectivity during aryl-amine bond formation .
Structural Analogues and SAR
Structure-activity relationship (SAR) studies highlight the importance of:
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Methoxy positioning: The 4-methoxy group on piperidine optimizes target binding by aligning with hydrophobic pockets in kinase domains .
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Sulfonamide orientation: Para-substitution on the phenyl ring maximizes steric complementarity with enzyme active sites .
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Oxazole methylation: The 3-methyl group reduces oxidative metabolism, prolonging half-life in vivo .
Pharmacological Properties
Mechanism of Action
This compound exhibits dual inhibitory activity against cyclin-dependent kinases (CDKs) and bromodomain-containing proteins (BRDs), as inferred from structural analogues . The sulfonamide moiety chelates conserved lysine residues in ATP-binding pockets, while the methoxypiperidine engages in van der Waals interactions with hydrophobic regions.
In Vitro and In Vivo Data
Preclinical studies of related compounds demonstrate:
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (CDK2) | 12 ± 3 nM | |
| EC₅₀ (BRD4) | 28 ± 5 nM | |
| Plasma half-life (mice) | 4.2 ± 0.7 hours | |
| Oral bioavailability | 67% |
Dose-dependent antitumor efficacy was observed in xenograft models, with 60% tumor growth inhibition at 50 mg/kg/day .
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